Isotrazodone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

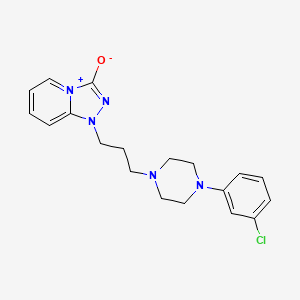

Molecular Formula |

C19H22ClN5O |

|---|---|

Molecular Weight |

371.9 g/mol |

IUPAC Name |

1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-4-ium-3-olate |

InChI |

InChI=1S/C19H22ClN5O/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-18-7-1-2-9-24(18)19(26)21-25/h1-3,5-7,9,15H,4,8,10-14H2 |

InChI Key |

WGDCDCMDVKNMEF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=[N+]3C(=N2)[O-])C4=CC(=CC=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Isotrazodone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotrazodone, recognized pharmacopeially as Trazodone EP Impurity M, is a significant isomer and impurity in the synthesis of the antidepressant drug Trazodone.[1][2] Its monitoring and characterization are crucial for ensuring the quality, safety, and efficacy of Trazodone drug products. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering valuable insights for researchers, scientists, and drug development professionals. While a direct synthetic pathway for this compound is not the primary goal of pharmaceutical manufacturing, understanding its formation is key to controlling its presence. This document outlines the probable synthetic formation, detailed analytical methodologies for its identification and quantification, and a summary of its key chemical and physical properties.

Introduction

Trazodone is a widely prescribed antidepressant medication belonging to the serotonin antagonist and reuptake inhibitor (SARI) class.[3] During its synthesis, various process-related impurities and degradation products can form. This compound, a positional isomer of Trazodone, is one such impurity that requires careful control. This guide serves as a technical resource, consolidating information on the synthesis and characterization of this critical impurity.

Synthesis of this compound

This compound is not typically synthesized as a primary target but is rather formed as a byproduct during the synthesis of Trazodone. The most common synthetic routes to Trazodone involve the reaction of 1-(3-chlorophenyl)piperazine with a suitable triazolopyridine derivative. The formation of this compound is likely due to an alternative alkylation site on the triazolopyridine ring system.

Probable Formation Pathway

The synthesis of Trazodone generally proceeds via the N-alkylation of 1-(3-chlorophenyl)piperazine with 2-(3-chloropropyl)-[3][4][5]triazolo[4,3-a]pyridin-3(2H)-one. In this reaction, the desired product, Trazodone, is formed through the alkylation of the piperazine nitrogen. However, competitive alkylation can occur on one of the nitrogen atoms of the triazolopyridine ring, leading to the formation of the isomeric impurity, this compound.

Below is a diagram illustrating the likely synthetic pathway leading to the formation of both Trazodone and this compound.

Experimental Protocol for Trazodone Synthesis (and potential this compound formation)

The following is a representative protocol for the synthesis of Trazodone, which may also lead to the formation of this compound.

Materials:

-

1-(3-chlorophenyl)piperazine

-

2-(3-chloropropyl)-[3][4][5]triazolo[4,3-a]pyridin-3(2H)-one

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

Procedure:

-

To a solution of 1-(3-chlorophenyl)piperazine in acetonitrile, add anhydrous potassium carbonate.

-

Add 2-(3-chloropropyl)-[3][4][5]triazolo[4,3-a]pyridin-3(2H)-one to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the inorganic salts and concentrate the filtrate under reduced pressure.

-

The crude product, a mixture of Trazodone and impurities including this compound, can be purified by column chromatography or recrystallization.

Characterization of this compound

Accurate characterization of this compound is essential for its identification and quantification in Trazodone samples. The following sections detail the analytical techniques and expected data for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3-oxo-1,2,4-triazolo[4,3-a]pyridinium | [2] |

| Synonyms | Trazodone EP Impurity M, Trazodone Isomer | [1][2] |

| CAS Number | 157072-18-9 | [2] |

| Molecular Formula | C₁₉H₂₂ClN₅O | [2] |

| Molecular Weight | 371.86 g/mol | [2] |

| Solubility | Soluble in Methanol and DMSO | [2] |

| Storage | 2-8 °C | [2] |

Spectroscopic and Chromatographic Data

While comprehensive, publicly available spectroscopic data for this compound is limited, the following tables summarize the expected analytical data based on its structure and data from suppliers of reference standards.

Table 3.2.1: High-Performance Liquid Chromatography (HPLC) Data

| Parameter | Description |

| Column | C8 ODS (150 x 4.6 mm) or equivalent |

| Mobile Phase | A mixture of acetonitrile and phosphate buffer (pH adjusted) is commonly used. A representative mobile phase could be a gradient of acetonitrile and 10 mM ammonium acetate. |

| Flow Rate | Typically 1.0 - 1.5 mL/min |

| Detection | UV at approximately 255 nm |

| Expected Retention | This compound is expected to have a different retention time from Trazodone and other related impurities, allowing for its separation and quantification. |

Table 3.2.2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorophenyl and triazolopyridine rings, as well as aliphatic protons of the propyl chain and piperazine ring. The chemical shifts of the protons on the triazolopyridine ring and the propyl chain will differ from those of Trazodone due to the different point of attachment. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for each of the 19 carbon atoms. The chemical shifts of the carbons in the triazolopyridine moiety and the propyl linker will be key indicators for differentiating this compound from Trazodone. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound. Fragmentation patterns will be useful in confirming the structure, with characteristic fragments arising from the cleavage of the propyl chain and the piperazine ring. |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic absorption bands for C=O (amide), C-N, C-Cl, and aromatic C-H stretching and bending vibrations. |

Experimental Protocols for Characterization

The following protocols are generalized methods for the characterization of this compound.

3.3.1. High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Accurately weigh and dissolve the sample containing Trazodone and its impurities in a suitable diluent (e.g., mobile phase).

-

Chromatographic Conditions:

-

Column: C8 ODS (150 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using Mobile Phase A (10 mM ammonium acetate, pH 8.5) and Mobile Phase B (Methanol).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV at 255 nm.

-

-

Analysis: Inject the sample and a reference standard of this compound. Identify the this compound peak based on its retention time relative to the standard. Quantify using the peak area.

3.3.2. Mass Spectrometry (MS)

-

Ionization: Electrospray ionization (ESI) in positive ion mode is suitable for this molecule.

-

Analysis: Perform a full scan analysis to determine the molecular weight. Conduct tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural elucidation.

3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a sufficient amount of purified this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Analysis: Acquire ¹H and ¹³C NMR spectra. Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

Signaling Pathways and Experimental Workflows

To visualize the analytical workflow for the identification and characterization of this compound, the following diagram is provided.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound (Trazodone EP Impurity M). While its formation is an undesirable side reaction in the synthesis of Trazodone, a thorough understanding of its properties and the analytical methods for its control is paramount for ensuring the quality and safety of the final drug product. The provided protocols and data serve as a valuable resource for scientists and professionals in the pharmaceutical industry. Further research into the specific spectroscopic characteristics of isolated this compound will continue to enhance the analytical control strategies for this critical impurity.

References

- 1. Trazodone EP Impurity M [chemicea.com]

- 2. allmpus.com [allmpus.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide on the Core Mechanism of Action of Trazodone

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The initial request specified "Isotrazodone." However, a thorough search of scientific literature and drug databases revealed that this compound is not a recognized pharmaceutical agent, but rather an impurity of Trazodone.[1] It is presumed the query intended to investigate the well-established antidepressant, Trazodone. This document will proceed with a detailed analysis of Trazodone's mechanism of action.

Trazodone is a triazolopyridine derivative classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[2][3] Its multifaceted pharmacological profile distinguishes it from other antidepressant classes like SSRIs and SNRIs, contributing to its unique therapeutic effects and side-effect profile.[2][3]

Core Mechanism of Action

Trazodone's primary mechanism of action is centered on its potent antagonism of the serotonin 5-HT2A receptor and its weaker inhibition of the serotonin transporter (SERT).[4][5][6] This dual action is dose-dependent, with hypnotic effects observed at lower doses and antidepressant effects at higher doses.[6][7]

At low doses , typically used for insomnia, trazodone's high affinity for and antagonism of 5-HT2A, histamine H1, and α1-adrenergic receptors are the predominant effects.[6][7][8] Blockade of these receptors contributes to its sedative properties.[4][5][7][8]

At higher doses , used for the treatment of major depressive disorder, trazodone also inhibits the reuptake of serotonin by blocking SERT.[6][7] This increases the concentration of serotonin in the synaptic cleft.[5] The combination of 5-HT2A antagonism and serotonin reuptake inhibition is believed to be key to its antidepressant and anxiolytic effects, while mitigating some of the side effects associated with SSRIs, such as anxiety, insomnia, and sexual dysfunction.[4]

Pharmacological Profile and Receptor Affinities

Trazodone interacts with a variety of neurotransmitter receptors with differing affinities. This complex interaction profile is responsible for its therapeutic effects and its side effect profile.

| Target Receptor/Transporter | Action | Affinity (Ki in nM) | Associated Clinical Effects |

| 5-HT2A Receptor | Antagonist | ~35.6[9] | Antidepressant, anxiolytic, hypnotic, potential for reduced sexual dysfunction.[4][6][9] |

| α1-Adrenergic Receptor | Antagonist | ~153[9] | Sedation, orthostatic hypotension, priapism.[4][5][10] |

| Histamine H1 Receptor | Antagonist | 220 - 1,100[10] | Sedation, hypnotic effects.[4][5][7] |

| Serotonin Transporter (SERT) | Inhibitor | ~367[9] | Antidepressant effects.[6][7] |

| 5-HT1A Receptor | Partial Agonist | ~118[9] | Anxiolytic and potential antidepressant effects.[9][10] |

| 5-HT2C Receptor | Antagonist | ~224[9] | Anxiolytic and potential antidepressant effects.[4][9] |

| α2-Adrenergic Receptor | Antagonist | ~155[9] | Contributes to antidepressant effects.[10] |

| 5-HT2B Receptor | Antagonist | ~78.4[9] | Role in therapeutic effect is less defined. |

Note: Ki values can vary between studies and experimental conditions. The values presented are representative of reported findings.

Signaling Pathways and Experimental Workflows

The multifaceted action of Trazodone on various receptors triggers distinct downstream signaling cascades.

Serotonergic System Modulation:

Caption: Trazodone's modulation of the serotonergic system.

Adrenergic and Histaminergic System Interaction:

Caption: Trazodone's interaction with adrenergic and histaminergic systems.

Experimental Protocols

The characterization of Trazodone's mechanism of action relies on a variety of in vitro and in vivo experimental protocols.

1. Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Ki) of Trazodone for various receptors and transporters.

-

Methodology:

-

Prepare cell membranes expressing the target receptor or transporter.

-

Incubate the membranes with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) at a fixed concentration.

-

Add increasing concentrations of Trazodone to compete with the radioligand for binding.

-

After incubation, separate the bound and free radioligand by filtration.

-

Measure the radioactivity of the filter-bound membranes using a scintillation counter.

-

Calculate the IC50 (concentration of Trazodone that inhibits 50% of specific radioligand binding) and convert it to Ki using the Cheng-Prusoff equation.

-

2. Functional Assays (e.g., Calcium Flux Assay for 5-HT2A Receptor Antagonism):

-

Objective: To determine the functional activity of Trazodone at a specific receptor (agonist, antagonist, or inverse agonist).

-

Methodology:

-

Use a cell line stably expressing the 5-HT2A receptor and a calcium-sensitive fluorescent dye.

-

Pre-incubate the cells with varying concentrations of Trazodone.

-

Stimulate the cells with a known 5-HT2A agonist (e.g., serotonin).

-

Measure the change in intracellular calcium concentration using a fluorometric imaging plate reader.

-

An antagonist effect is observed as a dose-dependent inhibition of the agonist-induced calcium signal.

-

3. In Vivo Microdialysis:

-

Objective: To measure the effect of Trazodone on extracellular neurotransmitter levels in the brain of living animals.

-

Methodology:

-

Surgically implant a microdialysis probe into a specific brain region (e.g., prefrontal cortex) of an anesthetized animal.

-

Perfuse the probe with an artificial cerebrospinal fluid.

-

Collect dialysate samples at regular intervals.

-

Administer Trazodone systemically.

-

Analyze the concentration of serotonin and other neurotransmitters in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

An increase in extracellular serotonin levels would indicate inhibition of serotonin reuptake.

-

Experimental Workflow for Characterizing a Novel SARI Compound:

Caption: A typical experimental workflow for characterizing a novel SARI.

Role of the Active Metabolite: m-Chlorophenylpiperazine (m-CPP)

Trazodone is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, to its major active metabolite, meta-chlorophenylpiperazine (m-CPP).[2][5] m-CPP has its own distinct pharmacological profile and may contribute to both the therapeutic and adverse effects of Trazodone.[10]

m-CPP is a non-selective serotonin receptor agonist and a serotonin-releasing agent.[10][11] It has a significant affinity for a wide range of serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, and 5-HT2C, and also inhibits the serotonin transporter.[11][12] The effects of m-CPP, such as anxiety and headache, are often considered undesirable.[11][12]

| Target Receptor/Transporter | Action of m-CPP | Affinity (Ki in nM) | Potential Clinical Effects |

| 5-HT2C Receptor | Agonist | ~3.4[11] | Anxiety, headache, appetite suppression.[11][12] |

| 5-HT2B Receptor | Antagonist | ~28.8[11] | May contribute to migraine induction.[11] |

| 5-HT2A Receptor | Partial Agonist | ~32.1[11] | Complex effects, may be hallucinogenic at high doses.[11] |

| Serotonin Transporter (SERT) | Inhibitor | IC50 = ~230[13] | Contributes to increased synaptic serotonin. |

Conclusion

Trazodone's mechanism of action is complex and multifaceted, involving interactions with multiple neurotransmitter systems. Its primary actions as a potent 5-HT2A receptor antagonist and a serotonin reuptake inhibitor, combined with its effects on adrenergic and histaminergic receptors, result in a unique pharmacological profile. This profile explains its dose-dependent therapeutic effects, being a hypnotic at low doses and an antidepressant at higher doses. The contribution of its active metabolite, m-CPP, adds another layer of complexity to its overall clinical effects. A thorough understanding of this intricate mechanism is crucial for the rational use of Trazodone in clinical practice and for the development of novel therapeutics with improved efficacy and tolerability.

References

- 1. This compound | 157072-18-9 [chemicalbook.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. drugs.com [drugs.com]

- 4. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Trazodone Hydrochloride? [synapse.patsnap.com]

- 6. Mechanism of Action of Trazodone: a Multifunctional Drug | CNS Spectrums | Cambridge Core [cambridge.org]

- 7. Mechanism of Action of Trazodone: a Multifunctional Drug | CNS Spectrums | Cambridge Core [cambridge.org]

- 8. meded101.com [meded101.com]

- 9. droracle.ai [droracle.ai]

- 10. Trazodone - Wikipedia [en.wikipedia.org]

- 11. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 12. psychonautwiki.org [psychonautwiki.org]

- 13. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotrazodone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotrazodone, identified as a primary impurity of the well-established antidepressant Trazodone, is a molecule of significant interest in pharmaceutical research and development.[1][2] As a structural isomer of Trazodone, understanding its chemical properties, potential biological activity, and analytical characterization is crucial for ensuring the quality, safety, and efficacy of Trazodone formulations. This technical guide provides a detailed overview of the chemical structure, properties, and analytical considerations for this compound. Due to the limited publicly available data on the specific pharmacology of this compound, this guide also leverages information on the parent compound, Trazodone, to provide a comparative context and potential areas for further investigation.

Chemical Structure and Properties

This compound shares the same molecular formula and weight as Trazodone but differs in the arrangement of its atoms.[3] This isomeric difference can lead to distinct physicochemical and pharmacological properties.

Chemical Structure

| Identifier | Value |

| IUPAC Name | 1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[4][5][6]triazolo[4,3-a]pyridin-1-ium-3-olate[1] |

| SMILES String | [O-]c1n--INVALID-LINK--c2ccccn12[1] |

| InChI Key | Not available |

| CAS Number | 157072-18-9[1][2] |

| Molecular Formula | C₁₉H₂₂ClN₅O[1] |

| Molecular Weight | 371.86 g/mol [7] |

Physical and Chemical Properties

Limited experimental data is available for the physical and chemical properties of this compound. The following table summarizes the available information.

| Property | Value |

| Physical Form | Solid, Light Brown to Dark Brown[2][8] |

| Solubility | Slightly soluble in DMSO and Methanol[2][8] |

| Storage Conditions | Hygroscopic, store at -20°C under an inert atmosphere[2][8] |

Pharmacology and Mechanism of Action (Inferred from Trazodone)

Direct pharmacological studies on this compound are not extensively reported in the scientific literature. However, its structural similarity to Trazodone suggests that it may interact with similar biological targets. Trazodone is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[9] Its mechanism of action is complex, involving multiple interactions with the serotonergic system.

A key action of Trazodone is the potent blockade of serotonin 5-HT2A receptors.[10] It also acts as a weak inhibitor of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft.[10] Additionally, Trazodone and its active metabolite, m-chlorophenylpiperazine (m-CPP), exhibit affinity for other serotonin receptor subtypes, as well as adrenergic and histaminic receptors, which contributes to its overall pharmacological profile, including its sedative effects.[10]

Hypothesized Signaling Pathway for this compound

Based on the known mechanism of Trazodone, a hypothesized signaling pathway for this compound is presented below. This diagram illustrates the potential interactions of this compound with key components of the serotonergic system.

References

- 1. This compound | TRC-I917515-10MG | LGC Standards [lgcstandards.com]

- 2. This compound | 157072-18-9 [chemicalbook.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Development of a Novel Analytical Method for Determining Trazodone in Human Plasma by Liquid Chromatography Coupled Wit… [ouci.dntb.gov.ua]

- 6. chemijournal.com [chemijournal.com]

- 7. Trazodone EP Impurity M | CAS No- 157072-18-9 | Simson Pharma Limited [simsonpharma.com]

- 8. This compound | 157072-18-9 [m.chemicalbook.com]

- 9. Major Depressive Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Trazodone Hydrochloride | C19H23Cl2N5O | CID 62935 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Preliminary Biological Activity of Isotrazodone

To: Researchers, scientists, and drug development professionals

Subject: A Review of the Preliminary Biological Activity of Isotrazodone

1. Introduction

This document aims to provide a comprehensive overview of the preliminary biological activity of this compound for an audience of researchers, scientists, and drug development professionals. This compound is primarily known in the pharmaceutical landscape as an impurity of Trazodone, a well-established antidepressant medication.[1][2] Trazodone itself possesses a complex pharmacological profile, acting as a serotonin antagonist and reuptake inhibitor (SARI). Given the structural relationship between Trazodone and this compound, an exploration of the latter's potential biological activities is a subject of scientific interest. However, a thorough review of publicly available scientific literature reveals a significant gap in the characterization of this compound's pharmacological profile.

2. Current State of Research

As of the date of this report, there is a notable absence of published in-vitro or in-vivo studies specifically investigating the biological activity of this compound. Searches of prominent scientific databases and chemical supplier information consistently identify this compound as an impurity related to the synthesis of Trazodone, but do not provide data on its mechanism of action, receptor binding affinities, or potential therapeutic or toxicological effects.[1][2]

The lack of available data prevents a detailed summary of quantitative biological data, experimental protocols, or the creation of signaling pathway diagrams directly related to this compound.

3. Inferred Areas of Interest for Future Research

Given that this compound is a structural isomer of Trazodone, future research into its biological activity would logically commence with an investigation of its potential interactions with the same molecular targets as Trazodone. The established pharmacological profile of Trazodone can, therefore, serve as a roadmap for the initial screening of this compound.

3.1. Potential Serotonergic System Interactions

Trazodone is known to interact with multiple components of the serotonergic system. Future experimental workflows to characterize this compound should include:

-

Serotonin Transporter (SERT) Binding Assays: To determine if this compound inhibits the reuptake of serotonin.

-

5-HT Receptor Binding Assays: A panel of binding assays for key serotonin receptor subtypes, particularly 5-HT2A, 5-HT2C, and 5-HT1A, would be crucial to understand if this compound shares Trazodone's receptor modulation properties.

Below is a conceptual workflow for such an investigation.

3.2. Adrenergic and Histaminergic Receptor Interactions

Trazodone also exhibits antagonist activity at α1-adrenergic and histamine H1 receptors. Therefore, the preliminary screening of this compound should also include binding and functional assays for these receptors to assess for potential similar activities, which could imply sedative or cardiovascular side effects.

4. Data Presentation (Hypothetical)

In the absence of actual data, the following table is presented as a template for how quantitative data on the biological activity of this compound could be structured and compared to Trazodone. This table should be populated once experimental data becomes available.

| Target | This compound (Ki, nM) | Trazodone (Ki, nM) | Assay Type | Reference |

| Serotonin Transporter (SERT) | Data Not Available | Data Not Available | Radioligand Binding | N/A |

| 5-HT2A Receptor | Data Not Available | Data Not Available | Radioligand Binding | N/A |

| 5-HT1A Receptor | Data Not Available | Data Not Available | Radioligand Binding | N/A |

| α1-Adrenergic Receptor | Data Not Available | Data Not Available | Radioligand Binding | N/A |

| Histamine H1 Receptor | Data Not Available | Data Not Available | Radioligand Binding | N/A |

5. Experimental Protocols (Proposed)

Should research on this compound be undertaken, detailed methodologies would need to be developed. The following are proposed high-level experimental protocols based on standard practices in pharmacology.

5.1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for various receptors and transporters.

-

Methodology:

-

Prepare cell membrane homogenates expressing the target receptor or transporter.

-

Incubate the membranes with a specific radioligand for the target in the presence of varying concentrations of this compound.

-

After reaching equilibrium, separate bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using a scintillation counter.

-

Calculate the IC50 value from the competition binding curves and convert it to a Ki value using the Cheng-Prusoff equation.

-

5.2. In Vitro Functional Assays

-

Objective: To determine the functional activity (e.g., agonist, antagonist) of this compound at specific receptors.

-

Methodology (Example: cAMP Assay for a Gs-coupled receptor):

-

Culture cells expressing the receptor of interest.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a known agonist for the receptor.

-

Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available ELISA kit.

-

Analyze the data to determine if this compound potentiates or inhibits the agonist-induced cAMP production.

-

6. Signaling Pathways (Hypothetical)

Based on the known mechanism of Trazodone, a potential signaling pathway that could be investigated for this compound is its effect on downstream signaling of the 5-HT2A receptor, a Gq-coupled receptor.

The preliminary biological activity of this compound remains largely uncharacterized in the public domain. While its structural similarity to Trazodone suggests potential interactions with serotonergic, adrenergic, and histaminergic systems, dedicated experimental studies are required to confirm and quantify these activities. The templates for data presentation, experimental protocols, and signaling pathway diagrams provided in this document are intended to serve as a framework for future research endeavors. A comprehensive pharmacological profiling of this compound is a necessary first step to understanding its potential biological significance, whether as an inert impurity or a compound with its own distinct pharmacological properties.

References

An In-depth Technical Guide to the Discovery and Development of Trazodone

A Note on "Isotrazodone": The term "this compound" does not refer to a known pharmaceutical drug. Instead, it is identified in chemical literature and supply catalogs as an impurity or isomer of the well-established antidepressant, trazodone.[1][2][3][4] Given this, this technical guide will focus on the discovery, development, and pharmacology of trazodone , a structurally related and clinically significant compound. Information regarding the related compound etoperidone will also be included for comparative context.

Trazodone is a second-generation antidepressant belonging to the serotonin antagonist and reuptake inhibitor (SARI) class.[5][6] It was developed by scientists at Angelini, the same group that discovered etoperidone.[7][8] This guide provides a detailed overview of its pharmacological profile, developmental pathway, and key experimental data for researchers, scientists, and drug development professionals.

Core Pharmacological and Physicochemical Data

Physicochemical Properties

| Property | Trazodone | Etoperidone |

| IUPAC Name | 2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}[7][8][9]triazolo[4,3-a]pyridin-3(2H)-one | 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one |

| Molecular Formula | C19H22ClN5O | C19H28ClN5O |

| Molar Mass | 371.86 g/mol | 377.92 g/mol |

| CAS Number | 19794-93-5 | 52942-31-1 |

| Drug Class | Serotonin Antagonist and Reuptake Inhibitor (SARI) | Serotonin Antagonist and Reuptake Inhibitor (SARI) |

Pharmacokinetic Profile

| Parameter | Trazodone | Etoperidone |

| Bioavailability | ~65-100% | Highly variable, can be as low as 12% |

| Time to Peak Plasma (Tmax) | ~1 hour (fasting), up to 2 hours with food | 1.4 - 4.8 hours |

| Plasma Protein Binding | 89-95% | Extensive |

| Metabolism | Extensively hepatic, primarily by CYP3A4 to m-CPP (active metabolite); minor role for CYP2D6. | Highly metabolized into 21 different metabolites, including m-CPP. |

| Elimination Half-Life | Biphasic: Initial phase 3-6 hours, Terminal phase 5-9 hours. Can be prolonged in the elderly. | ~21.7 hours |

| Excretion | 70-75% renal (urine), ~21% fecal. | 78.8% renal (urine), 9.6% fecal. |

Sources:[5][9][10][12][13][14][15]

Pharmacodynamic Profile: Receptor Binding Affinity (Ki, nM)

| Receptor/Transporter | Trazodone | Etoperidone |

| Serotonin Transporter (SERT) | Weak inhibition | 890 |

| 5-HT1A Receptor | Partial agonist | 85 (potential partial agonist) |

| 5-HT2A Receptor | Potent antagonist | 36 |

| 5-HT2C Receptor | Antagonist | - |

| α1-Adrenergic Receptor | Potent antagonist | 38 |

| α2-Adrenergic Receptor | Antagonist | 570 |

| Histamine H1 Receptor | Antagonist | 3,100 |

| Dopamine D2 Receptor | Very weak affinity | 2,300 |

| Muscarinic ACh Receptors | Very weak affinity | >35,000 |

| Norepinephrine Transporter (NET) | Very weak affinity | 20,000 |

| Dopamine Transporter (DAT) | Very weak affinity | 52,000 |

Sources:[7][8][14][16][17][18]

Mechanism of Action and Signaling Pathways

Trazodone's therapeutic effects are multifaceted and dose-dependent.[16] At lower doses, it primarily acts as a hypnotic due to its potent antagonism of 5-HT2A, H1, and α1-adrenergic receptors.[5][16] At higher doses, it also inhibits the serotonin transporter (SERT), leading to its antidepressant effects.[16] The antagonism of 5-HT2A and 5-HT2C receptors is believed to contribute to its antidepressant and anxiolytic properties, as well as mitigating some of the side effects associated with SERT inhibition alone, such as sexual dysfunction and insomnia.[17]

The primary active metabolite of both trazodone and etoperidone is meta-chlorophenylpiperazine (m-CPP), which itself has complex serotonergic activity and contributes to the overall pharmacological profile.[5][7][8][15]

Visualization of Trazodone's Mechanism of Action

Caption: Trazodone's multimodal action on serotonergic and other receptors.

Key Experimental Protocols

Receptor Binding Assays (In Vitro)

Objective: To determine the binding affinity (Ki) of trazodone and its metabolites for various neurotransmitter receptors and transporters.

Methodology:

-

Preparation of Membranes: Cell lines stably expressing the human recombinant receptor or transporter of interest (e.g., 5-HT2A, SERT) are cultured. Alternatively, brain tissue from animal models (e.g., rat cortex) is homogenized and centrifuged to isolate cell membranes rich in the target protein.

-

Radioligand Binding: A specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the prepared membranes at a known concentration.

-

Competitive Binding: The incubation is performed in the presence of increasing concentrations of the test compound (trazodone).

-

Separation and Scintillation Counting: The mixture is filtered to separate bound from unbound radioligand. The radioactivity of the filter, representing the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Pharmacokinetic Studies in Animal Models

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of trazodone.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are commonly used.[19]

-

Drug Administration: Trazodone is administered via a single dose, either intraperitoneally (IP) or orally (PO). For steady-state analysis, osmotic mini-pumps can be implanted for continuous administration.[19]

-

Sample Collection: At predetermined time points, blood samples are collected (e.g., via tail vein). For brain tissue concentration, animals are euthanized, and brains are rapidly excised.[19]

-

Sample Preparation: Plasma is separated from blood by centrifugation. Brain tissue is homogenized. Both plasma and brain homogenates are subjected to protein precipitation and solid-phase or liquid-liquid extraction to isolate the drug and its metabolites.

-

Quantification: The concentrations of trazodone and m-CPP in the prepared samples are quantified using High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The resulting concentration-time data are analyzed using non-compartmental or compartmental modeling software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.

Visualization of a Typical PK Study Workflow

Caption: Workflow for a preclinical pharmacokinetic study.

Clinical Development and Efficacy

Trazodone has been evaluated in numerous clinical trials for major depressive disorder (MDD), anxiety, and insomnia.

Summary of Clinical Trial Data for MDD

| Study Design | Comparator(s) | Key Outcomes | Efficacy Findings |

| Double-blind, Randomized Controlled Trials (RCTs) | Placebo, Imipramine, Amitriptyline | Hamilton Depression Rating Scale (HAM-D), Montgomery-Åsberg Depression Rating Scale (MADRS) | Trazodone demonstrated superior efficacy to placebo and was at least as effective as standard tricyclic antidepressants.[20] |

| Double-blind, RCT (Prolonged-Release) | Placebo | MADRS, Response Rate, Remission Rate | Prolonged-release trazodone showed significantly higher response (59.6% vs 37.2%) and remission (35.5% vs 22.2%) rates compared to placebo.[21] |

| Double-blind, RCT | Paroxetine, Sertraline | MADRS, Sleep Quality | Trazodone was found to be equally effective as paroxetine and sertraline in reducing depressive symptoms, but with significantly fewer sleep disturbances.[21] |

| Naturalistic Study (Extended-Release) | SSRIs | MADRS, QIDS, Athens Insomnia Scale (AIS) | After 12 weeks, extended-release trazodone was more effective than SSRIs in reducing the severity of depression, anxiety, and insomnia.[22] |

Use in Insomnia

While not its primary indication, trazodone is widely prescribed off-label for insomnia, particularly in patients with co-morbid depression.[23]

| Study Design | Population | Key Outcomes | Efficacy Findings |

| Meta-analysis of 10 RCTs | Depressive patients with sleep problems | Pittsburgh Sleep Quality Index (PSQI), HAM-D | Trazodone significantly improved sleep quality and reduced depression severity.[24] |

| Literature Review | Patients with primary or secondary insomnia | Various sleep efficacy measures | Evidence for efficacy in non-depressed patients with insomnia is limited; studies are often small and lack objective measures.[23] |

Safety and Tolerability

Common adverse effects of trazodone include sedation/drowsiness, dizziness, dry mouth, and headache.[20] Due to its α1-adrenergic antagonism, it can cause orthostatic hypotension. A rare but serious side effect is priapism.[6][14] Unlike many other antidepressants, trazodone is less associated with significant weight gain or sexual dysfunction.[17][22] When combined with other serotonergic agents, there is a risk of serotonin syndrome.[6][25]

References

- 1. This compound | 157072-18-9 [chemicalbook.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. veeprho.com [veeprho.com]

- 4. Trazodone EP Impurity M | CAS No- 157072-18-9 | Simson Pharma Limited [simsonpharma.com]

- 5. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. mental-health-matters.org [mental-health-matters.org]

- 8. Etoperidone - Wikipedia [en.wikipedia.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Trazodone - Wikipedia [en.wikipedia.org]

- 11. Etoperidone | C19H28ClN5O | CID 40589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of single oral dose trazodone: a randomized, two-period, cross-over trial in healthy, adult, human volunteers under fed condition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 17. nbinno.com [nbinno.com]

- 18. m.youtube.com [m.youtube.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Overview of USA controlled trials of trazodone in clinical depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. karger.com [karger.com]

- 22. Frontiers | TED—trazodone effectiveness in depression: a naturalistic study of the effeciveness of trazodone in extended release formulation compared to SSRIs in patients with a major depressive disorder [frontiersin.org]

- 23. psychiatrist.com [psychiatrist.com]

- 24. The efficacy and safety of trazodone for sleep problems in depressive patients: a GRADE-assessed systematic review and meta-analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Serotonin syndrome - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of Isotrazodone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotrazodone, a known impurity and isomer of the antidepressant drug Trazodone, is a compound of significant interest in pharmaceutical development and quality control. A thorough understanding of its physicochemical properties is crucial for its identification, separation, and for predicting its potential biological activity and fate. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound. Due to a lack of extensive experimental data for this compound, this guide also outlines standard experimental protocols for the determination of key properties and discusses the utility of in-silico prediction methods. Furthermore, the established signaling pathway of its parent compound, Trazodone, is presented to provide a potential framework for investigating the biological activity of this compound.

Introduction

This compound is structurally related to Trazodone, a serotonin antagonist and reuptake inhibitor (SARI) used in the treatment of major depressive disorder.[1][2] As an impurity, the presence of this compound in Trazodone formulations must be carefully monitored and controlled. This necessitates a clear understanding of its chemical and physical properties to develop robust analytical methods for its detection and quantification. This guide summarizes the available data on the physicochemical properties of this compound and provides detailed methodologies for their experimental determination.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that while some basic identifiers are established, many of the quantitative physicochemical parameters have not been experimentally determined for this compound. In such cases, the table indicates the lack of data and suggests the use of computational prediction tools. For comparative purposes, the experimentally determined properties of the parent drug, Trazodone, are also included where available.

Table 1: Summary of Physicochemical Properties of this compound and Trazodone

| Property | This compound | Trazodone |

| IUPAC Name | 1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[3][4][5]triazolo[4,3-a]pyridin-1-ium-3-olate[6] | 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[3][4][5]triazolo[4,3-a]pyridin-3(2H)-one[7] |

| Synonyms | Trazodone Impurity 59, Trazodone Isomer[8] | Desyrel, Trittico[9] |

| CAS Number | 157072-18-9[6] | 19794-93-5[7] |

| Chemical Formula | C₁₉H₂₂ClN₅O[6] | C₁₉H₂₂ClN₅O[7] |

| Molecular Weight | 371.86 g/mol [6] | 371.86 g/mol [9] |

| Physical Form | Solid, Light Brown to Dark Brown[4][7] | Crystals[7] |

| Melting Point | Not Experimentally Determined | 86-87 °C[9] |

| Boiling Point | Not Experimentally Determined | 528.5 °C (Predicted)[7] |

| pKa | Not Experimentally Determined (Prediction Recommended) | 6.14 (in 50% ethanol)[9] |

| logP (Octanol/Water) | Not Experimentally Determined (Prediction Recommended) | 2.43 (Experimentally Determined) |

| Water Solubility | Slightly soluble in DMSO and Methanol[4][7] | Insoluble[9] |

| Crystal Structure | Not Experimentally Determined | Dihydrate polymorphs (α, β, γ) have been characterized[9] |

| Polymorphism | Not Experimentally Determined | Exists in multiple polymorphic forms[9] |

Note: The properties of Trazodone are provided for reference and are not directly transferable to this compound.

Experimental Protocols for Physicochemical Property Determination

To address the gap in experimental data for this compound, this section outlines standard methodologies for determining key physicochemical properties.

Determination of pKa (Acid Dissociation Constant)

The pKa is a critical parameter that influences the ionization state of a molecule at different pH values, which in turn affects its solubility, absorption, and distribution.

Methodology: Potentiometric Titration

-

Preparation of Solutions: A standard solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent system (e.g., water or a water/co-solvent mixture). Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are also prepared.

-

Titration: The this compound solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer. The solution is then titrated with the standardized acid or base.

-

Data Acquisition: The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point of half-neutralization.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and pharmacokinetic properties.

Methodology: Shake-Flask Method

-

Preparation: Equal volumes of n-octanol and water are pre-saturated with each other. A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: The two phases are combined in a sealed flask and shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate this process.

-

Quantification: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and oral bioavailability.

Methodology: Equilibrium Shake-Flask Method

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached between the solid and dissolved compound.

-

Phase Separation: The undissolved solid is removed from the saturated solution by filtration or centrifugation.

-

Quantification: The concentration of this compound in the clear, saturated aqueous solution is determined by a validated analytical method, such as HPLC-UV.

-

Result: The measured concentration represents the equilibrium aqueous solubility of this compound at the specified temperature.

In-Silico Prediction of Physicochemical Properties

In the absence of experimental data, in-silico (computational) methods provide a valuable means of estimating the physicochemical properties of molecules. Several software packages are available for this purpose.

-

ACD/Labs Percepta Platform: This software can predict a wide range of physicochemical properties, including pKa, logP, and aqueous solubility, based on a large database of experimental values and sophisticated algorithms.[1][2]

-

ChemAxon Marvin Suite: MarvinSketch and associated calculators can predict pKa, logP, and other properties.[10]

-

SwissADME: This free web-based tool provides predictions for various physicochemical and pharmacokinetic properties, including lipophilicity (logP) and water solubility.[11][12]

It is recommended to use multiple prediction tools and compare the results to gain a more confident estimate of the properties of this compound.

Potential Biological Activity and Signaling Pathways

As an isomer of Trazodone, it is plausible that this compound may interact with similar biological targets. The primary mechanism of action of Trazodone involves the antagonism of serotonin 5-HT₂ₐ and 5-HT₂₋ receptors and the inhibition of the serotonin transporter (SERT).[1][2][13] This dual action is believed to be responsible for its antidepressant and anxiolytic effects. The signaling pathway for Trazodone is depicted in Figure 3. The activity of this compound at these targets has not been experimentally confirmed and warrants further investigation.

Conclusion

This technical guide has compiled the available physicochemical information for this compound and highlighted the significant gaps in the experimental data. The provided experimental protocols offer a clear path for researchers to determine these crucial parameters. In the interim, in-silico prediction tools serve as a valuable resource for estimating the properties of this compound. A comprehensive understanding of the physicochemical properties of this compound is essential for ensuring the quality and safety of Trazodone drug products and for guiding future research into its potential biological effects. Further experimental investigation into the properties and pharmacological profile of this compound is strongly encouraged.

References

- 1. acdlabs.com [acdlabs.com]

- 2. acdlabs.com [acdlabs.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Trazodone CAS#: 19794-93-5 [m.chemicalbook.com]

- 10. pjps.pk [pjps.pk]

- 11. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]

- 13. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling the Molecular Targets of Isotrazodone: A Technical Guide Based on its Parent Compound, Trazodone

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Isotrazodone is recognized primarily as an impurity of the well-characterized antidepressant, trazodone. To date, specific target identification studies for this compound are not available in the public domain. This technical guide, therefore, provides an in-depth exploration of the known molecular targets and pharmacology of trazodone as a foundational framework for hypothesizing the potential biological interactions of this compound. Given their structural similarities, it is plausible that this compound may interact with a similar spectrum of receptors, albeit with potentially different affinities. This document summarizes quantitative binding data for trazodone, details relevant experimental protocols for target identification, and presents signaling pathways and experimental workflows through standardized diagrams.

Introduction: The Enigma of this compound

This compound is a compound structurally related to trazodone, a widely prescribed antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class. While the pharmacological profile of trazodone is extensively documented, this compound remains largely uncharacterized, primarily identified as a process impurity in the manufacturing of trazodone. The absence of dedicated research on this compound's mechanism of action necessitates a detailed examination of its parent compound to infer potential biological targets. This guide serves as a comprehensive resource for researchers aiming to investigate the pharmacology of this compound, leveraging the wealth of data available for trazodone.

Trazodone's Pharmacological Profile: A Multifaceted Mechanism of Action

Trazodone's therapeutic effects are attributed to its complex and dose-dependent interactions with multiple neurotransmitter systems.[1] It functions as a potent antagonist at serotonin 5-HT2A and 5-HT2C receptors, a weak partial agonist at the 5-HT1A receptor, and an inhibitor of the serotonin transporter (SERT).[1][2] Additionally, trazodone exhibits significant antagonism at α1-adrenergic and histamine H1 receptors, which contributes to some of its side effects, such as orthostatic hypotension and sedation.[1][3]

Quantitative Binding Affinity of Trazodone

The following table summarizes the binding affinities (Ki values) of trazodone for its primary molecular targets. Lower Ki values indicate higher binding affinity.

| Target | Species | Ki (nM) | Reference |

| Serotonin Receptors | |||

| 5-HT1A | Human | 223.87 | [4] |

| Rat | 223.87 | [4] | |

| 5-HT2A | Human | 1.4 - 15 | [5][6] |

| Rat | 35.6 | [5] | |

| 5-HT2C | Human | 4 - 38 | [5][6] |

| Rat | 224 | [5] | |

| Transporters | |||

| Serotonin Transporter (SERT) | Human | 129 - 470 | [5][6] |

| Adrenergic Receptors | |||

| α1A | Rat | 153 | [5] |

| α1 (non-selective) | Human | 10 - 38 | [6] |

| α2C | Rat | 155 | [5] |

| α2 (non-selective) | Human | 250 | [6] |

| Histamine Receptors | |||

| H1 | Human | 10 - 55 | [6] |

Experimental Protocols for Target Identification

Several experimental methodologies are pivotal in identifying and characterizing the molecular targets of novel compounds like this compound. These techniques can be broadly categorized into hypothesis-driven and unbiased approaches.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique for quantifying the affinity of a compound for a specific receptor.[7] These assays can be conducted in competitive, saturation, or kinetic formats.[7]

Protocol for Competitive Radioligand Binding Assay:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the pellet with fresh buffer and re-centrifuge.

-

Resuspend the final pellet in an appropriate assay buffer.[8] Determine the protein concentration using a standard method like the BCA assay.[8]

-

-

Assay Setup:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound (this compound).

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

-

-

Incubation and Filtration:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.[7]

-

Wash the filters with ice-cold buffer to remove unbound radioligand.[8]

-

-

Detection and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Affinity Chromatography

Affinity chromatography is a powerful technique for isolating and identifying the binding partners of a compound from a complex biological mixture.[9][10]

Protocol for Affinity Chromatography-Mass Spectrometry:

-

Ligand Immobilization:

-

Chemically couple this compound to a solid support matrix (e.g., agarose beads) through a suitable linker. This creates the affinity resin.

-

-

Protein Extraction:

-

Prepare a protein lysate from cells or tissues of interest using a non-denaturing lysis buffer.

-

Clarify the lysate by centrifugation to remove insoluble material.

-

-

Affinity Purification:

-

Incubate the protein lysate with the this compound-coupled affinity resin to allow for the binding of target proteins.

-

Pack the resin into a chromatography column.

-

Wash the column extensively with buffer to remove non-specifically bound proteins.[11]

-

-

Elution:

-

Elute the specifically bound proteins from the column. This can be achieved by:

-

Competition with a high concentration of free this compound.

-

Changing the pH or ionic strength of the buffer.

-

Using a denaturing agent.

-

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands and digest them with a protease (e.g., trypsin).

-

Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) to identify the proteins.

-

Chemical Proteomics

Chemical proteomics encompasses a range of techniques that use small molecules to probe protein function and interaction in a proteome-wide manner.[12]

Workflow for a Typical Chemical Proteomics Experiment:

-

Probe Design:

-

Synthesize a chemical probe based on the structure of this compound. The probe typically includes:

-

The parent molecule (for target binding).

-

A reactive group (e.g., a photoaffinity label) for covalent cross-linking to the target.[13]

-

A reporter tag (e.g., biotin or a click chemistry handle) for enrichment.

-

-

-

Cellular Labeling:

-

Treat living cells or cell lysates with the chemical probe.

-

If using a photoaffinity probe, irradiate the sample with UV light to induce covalent cross-linking between the probe and its binding partners.

-

-

Protein Enrichment:

-

Lyse the cells and use the reporter tag to enrich the probe-labeled proteins (e.g., using streptavidin beads for a biotin tag).

-

-

Protein Identification and Quantification:

-

Digest the enriched proteins and analyze the resulting peptides by quantitative mass spectrometry.

-

Compare the results with control experiments (e.g., competition with excess free this compound) to identify specific targets.

-

Visualizing Molecular Interactions and Workflows

Signaling Pathways

The following diagrams illustrate the primary signaling pathways modulated by trazodone, which are hypothesized to be relevant for this compound.

Caption: Trazodone's primary molecular targets and modes of action.

Experimental Workflows

The diagrams below outline the workflows for key target identification experiments.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for affinity chromatography-mass spectrometry.

Conclusion and Future Directions

While direct experimental data on the molecular targets of this compound is currently lacking, the well-established pharmacology of its parent compound, trazodone, provides a robust starting point for investigation. It is highly probable that this compound interacts with one or more of the serotonin, adrenergic, and histamine receptors that are known targets of trazodone. The key to understanding this compound's unique pharmacological profile, if any, will be to quantify its binding affinities for these targets and to identify any novel, unanticipated interactions.

The experimental protocols detailed in this guide—radioligand binding assays, affinity chromatography, and chemical proteomics—offer a comprehensive toolkit for the systematic identification and characterization of this compound's molecular targets. Future research should focus on applying these methodologies to elucidate the complete pharmacological profile of this compound. Such studies are essential for assessing its potential biological activity and for ensuring the safety and purity of trazodone formulations.

References

- 1. meded101.com [meded101.com]

- 2. Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. trazodone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. microbenotes.com [microbenotes.com]

- 11. researchgate.net [researchgate.net]

- 12. europeanreview.org [europeanreview.org]

- 13. End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analogs of Isotrazodone: A Technical Guide for Drug Development Professionals

Introduction

Isotrazodone, an isomer and known impurity of the widely prescribed antidepressant Trazodone, presents a compelling case for the exploration of its structural analogs in the pursuit of novel therapeutics. While direct research on this compound's own family of structural derivatives is limited, a comprehensive understanding can be extrapolated from the extensive body of work on Trazodone analogs. This guide provides an in-depth technical overview of the synthesis, pharmacological properties, and mechanisms of action of these related compounds, offering a valuable resource for researchers, scientists, and drug development professionals. The focus will be on the core triazolopyridine and phenylpiperazine moieties, which are the defining structural features of this class of compounds.

Trazodone itself is a multifunctional drug, exhibiting a complex pharmacological profile that includes antagonism of serotonin 5-HT2A and 5-HT2C receptors, partial agonism at the 5-HT1A receptor, and inhibition of the serotonin transporter (SERT), alongside blockade of α1-adrenergic and histamine H1 receptors.[1][2] This polypharmacology is believed to contribute to its antidepressant, anxiolytic, and hypnotic effects.[1] Structural modifications to the Trazodone scaffold have been explored to modulate this activity profile, aiming to enhance efficacy, improve selectivity, and reduce side effects.

This whitepaper will delve into the structure-activity relationships (SAR) of these analogs, presenting quantitative data in structured tables for ease of comparison. Detailed experimental protocols for key assays are provided to facilitate the replication and extension of these findings. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear conceptual framework.

Core Structural Features and Analogs

The core structure of Trazodone, and by extension its analogs, consists of a triazolopyridine ring system linked via a propyl chain to a phenylpiperazine moiety. Variations in these three key regions—the triazolopyridine head, the alkyl linker, and the phenylpiperazine tail—give rise to a diverse range of structural analogs with distinct pharmacological properties.

Table 1: Representative Structural Analogs of Trazodone and their Modifications

| Compound ID | Modification from Trazodone | Key Structural Feature |

| Trazodone | (Reference Compound) | 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}[3][4][5]triazolo[4,3-a]pyridin-3(2H)-one |

| Analog 11b | Replacement of the triazolopyridine with a different heterocyclic system | Potent 5-HT1A ligand[6] |

| Analog 8b | Modification of the heterocyclic head group | Potent 5-HT2A ligand[6] |

| N-hexyl Trazodone Derivatives | Elongation of the propyl linker to a hexyl chain | Increased affinity for 5-HT1A and 5-HT7 receptors |

Data Presentation: Quantitative Analysis of Analog Activity

The pharmacological activity of Trazodone analogs is typically characterized by their binding affinities (Ki) for various G-protein coupled receptors (GPCRs) and transporters, as well as their functional effects (e.g., agonist, antagonist) at these targets.

Table 2: In Vitro Binding Affinities (Ki, nM) of Trazodone and Selected Analogs

| Compound | 5-HT1A | 5-HT2A | α1-adrenergic | SERT | Reference |

| Trazodone | 224 | Potent Antagonist | High Affinity | Moderate Affinity | [7] |

| Analog 11b | 13 ± 2 | - | - | - | [6] |

| Analog 8b | - | 38 ± 2 | - | - | [6] |

| Compound 10a (N-hexyl analog) | 16 | Decreased vs. Trazodone | - | - | [8] |

Note: A lower Ki value indicates a higher binding affinity. "-" indicates data not available in the cited literature.

Table 3: Pharmacokinetic Parameters of Trazodone in Rats

| Parameter | Value | Route of Administration | Reference |

| Elimination Half-life (t½) | Varies with administration | Single and continuous | [4] |

| Brain Concentration | Exceeds plasma concentration | Single intraperitoneal dose | [4] |

| Metabolism | Major metabolite: m-chlorophenylpiperazine (m-CPP) | - | [9] |

Experimental Protocols

Synthesis of Trazodone Analogs

A common synthetic route for Trazodone and its derivatives involves the reaction of a substituted phenylpiperazine with a triazolopyridine moiety bearing a leaving group on the alkyl linker. Microwave-assisted synthesis has been shown to be an efficient method.[8]

General Protocol for Microwave-Assisted Synthesis of Trazodone Derivatives:

-

Reactants: A mixture of the appropriate arylpiperazine, 2-(3-halopropyl)[3][4][5]triazolo[4,3-a]pyridin-3(2H)-one, potassium carbonate (as a base), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) is prepared.

-

Solvent: The reaction can be carried out in a minimal amount of a high-boiling polar aprotic solvent like DMF or even under solvent-free conditions.

-

Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a specified power and for a short duration (typically a few minutes).

-

Work-up and Purification: After cooling, the reaction mixture is partitioned between water and an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Protocol for [3H]-8-OH-DPAT Binding Assay (5-HT1A Receptor):

-

Tissue Preparation: Crude membrane preparations from rat hippocampus or other brain regions expressing 5-HT1A receptors are prepared by homogenization and centrifugation.[10]

-

Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand [3H]-8-OH-DPAT and varying concentrations of the test compound.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known 5-HT1A ligand (e.g., serotonin). Specific binding is calculated by subtracting non-specific from total binding. The Ki value is then determined using the Cheng-Prusoff equation.

Protocol for [3H]-Ketanserin Binding Assay (5-HT2A Receptor):

This assay follows a similar procedure to the [3H]-8-OH-DPAT assay, but uses [3H]-ketanserin as the radioligand and tissue preparations from brain regions rich in 5-HT2A receptors, such as the prefrontal cortex.[11][12]

Functional Assays

GTPγS binding assays are functional assays that measure the activation of G-proteins following receptor stimulation by an agonist.

Protocol for [35S]-GTPγS Binding Assay:

-

Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., 5-HT1A or 5-HT2A) are prepared.

-

Incubation: Membranes are incubated with GDP, the non-hydrolyzable GTP analog [35S]-GTPγS, and the test compound at various concentrations.

-

Separation and Quantification: The reaction is stopped, and the amount of [35S]-GTPγS bound to the G-proteins is measured, typically by scintillation proximity assay (SPA) or filtration.[13][14]

-

Data Analysis: The data is analyzed to determine the EC50 (concentration for half-maximal stimulation) and Emax (maximal stimulation) for agonists, or the IC50 for antagonists.

Mandatory Visualization

Signaling Pathways

The pharmacological effects of Trazodone and its analogs are mediated through their interaction with serotonin and adrenergic receptors, which in turn modulate various downstream signaling cascades. Key pathways include the Gq-coupled pathway for 5-HT2A receptors, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol phosphates (IP) and diacylglycerol (DAG), and the Gi/o-coupled pathway for 5-HT1A receptors, which inhibits adenylyl cyclase and reduces cyclic AMP (cAMP) levels. These initial signals can then influence downstream effectors such as extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB), which are involved in neuroplasticity and cell survival.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Dual inhibitory action of trazodone on dorsal raphe serotonergic neurons through 5-HT1A receptor partial agonism and α1-adrenoceptor antagonism | PLOS One [journals.plos.org]

- 3. New trazodone derivatives: synthesis, molecular docking and their biological activity study as anticancer, antibacterial, antimicrobial agents -Journal of Applied Biological Chemistry | 학회 [koreascience.kr]

- 4. Pharmacokinetics of trazodone and its major metabolite m-chlorophenylpiperazine in plasma and brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationship studies of CNS agents, Part 22. A search for new trazodone-like antidepressants: synthesis and preliminary receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. trazodone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Characterization of trazodone metabolic pathways and species-specific profiles [frontiersin.org]

- 10. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alterations of [3H]8-OH-DPAT and [3H]ketanserin binding sites in autopsied brain tissue from cirrhotic patients with hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [3H]ketanserin binding in human brain postmortem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Isotrazodone: A Comprehensive Technical Guide to its Novelty and Patentability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isotrazodone, a structural isomer of the well-established antidepressant trazodone, is primarily recognized in scientific literature as a process impurity in the synthesis of its parent compound. This technical guide delves into the potential novelty and patentability of this compound as a distinct chemical entity. By examining the subtle yet significant structural differences between the two molecules, we extrapolate a hypothetical pharmacological profile for this compound, suggesting it may possess a unique activity spectrum at serotonergic and adrenergic receptors. This guide provides a comprehensive analysis of its potential synthesis, mechanism of action, and a roadmap for its experimental validation. Furthermore, a thorough assessment of the existing patent landscape for trazodone is presented to illuminate the potential avenues and challenges for securing intellectual property rights for this compound. This document serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this novel compound.

Introduction: The Enigma of this compound

Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), has been a mainstay in the treatment of major depressive disorder for decades. Its clinical utility is attributed to its complex pharmacology, primarily involving antagonism of 5-HT2A receptors and inhibition of the serotonin transporter (SERT). This compound emerges from the shadow of trazodone as a positional isomer, differing in the attachment point of the propyl-piperazine side chain to the triazolopyridine core. While historically dismissed as an impurity[1][2], this structural variance warrants a dedicated investigation into its own pharmacological identity and therapeutic potential. This guide aims to construct a scientific and intellectual property case for this compound, moving it from a synthetic byproduct to a potential new chemical entity (NCE) worthy of exploration.

Structural Analysis: Trazodone vs. This compound

The key to understanding the potential novelty of this compound lies in its structural distinction from trazodone.

-

Trazodone: The propyl-piperazine side chain is attached to the triazolo[4,3-a]pyridin-3(2H)-one core at the N2 position of the triazole ring.

-

This compound: The same side chain is attached at the N1 position of the triazole ring.

This seemingly minor shift in connectivity can have profound implications for the molecule's three-dimensional conformation, its ability to interact with receptor binding pockets, and consequently, its pharmacological activity.

Synthesis and Formation

Postulated Synthesis of this compound

This compound is understood to form as a byproduct during the synthesis of trazodone. The conventional synthesis of trazodone involves the alkylation of 1-(3-chlorophenyl)piperazine with a suitable triazolopyridinone derivative. The formation of this compound is likely a result of non-selective alkylation at the N1 position of the triazolo[4,3-a]pyridin-3(2H)-one ring system under certain reaction conditions.

A hypothetical experimental protocol for the targeted synthesis of this compound could involve:

-

Protection of the N2 position: Selectively protecting the N2 position of the[1][3][4]triazolo[4,3-a]pyridin-3(2H)-one starting material.

-

Alkylation at N1: Reacting the N2-protected intermediate with 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine.

-

Deprotection: Removing the protecting group from the N2 position to yield this compound.

Formation as an Impurity in Trazodone Synthesis

The formation of this compound as an impurity is a known challenge in the manufacturing of trazodone. The ratio of trazodone to this compound can be influenced by reaction parameters such as the choice of base, solvent, and temperature. Patents related to the purification of trazodone often allude to the removal of such isomeric impurities[5][6].